molecular formula C13H13NO3 B15082841 2-(2',6'-Dimethoxybenzoyl)pyrrole

2-(2',6'-Dimethoxybenzoyl)pyrrole

Cat. No.: B15082841
M. Wt: 231.25 g/mol
InChI Key: DHZRXIVNXWWUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-(2’,6’-Dimethoxybenzoyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2-(2’,6’-Dimethoxybenzoyl)pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2’,6’-Dimethoxybenzoyl)pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2-(2’,6’-Dimethoxybenzoyl)pyrrole can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C13H13NO3/c1-16-10-6-3-7-11(17-2)12(10)13(15)9-5-4-8-14-9/h3-8,14H,1-2H3

InChI Key

DHZRXIVNXWWUHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CN2

Origin of Product

United States

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